molecular formula C13H21NO3 B1270603 N-(2,3,4-Trimethoxybenzyl)propan-2-amine CAS No. 418782-90-8

N-(2,3,4-Trimethoxybenzyl)propan-2-amine

Cat. No. B1270603
M. Wt: 239.31 g/mol
InChI Key: FOTKBTWNOGGGOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine and its derivatives often involves the condensation of trimethoxybenzyl chloride with various amines. A study highlighted the condensation with different amines yielding corresponding trimethoxybenzyl derivatives, showcasing a method to produce these compounds (Abo-Sier, Badran, & Khalifa, 1977).

Molecular Structure Analysis

The molecular structure of N-(2,3,4-Trimethoxybenzyl)propan-2-amine derivatives has been analyzed through various spectroscopic methods. For example, crystal structure determination via X-ray diffraction provides insights into the compound's three-dimensional molecular structure and the intermolecular interactions responsible for crystal stability (Hema et al., 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of chemical properties. The study on N-Methylidene(bis(trimethylsilyl)methyl)amine showcased its role as a stable methanimine synthon in [2 + 2] cycloadditions to ketenes, highlighting the reactive nature and potential utility in organic synthesis (Palomo et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the applications and handling of N-(2,3,4-Trimethoxybenzyl)propan-2-amine derivatives. The analysis of crystal structures and hydrogen bonding patterns provides valuable information on the physical state and stability of these compounds (Garay et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, define the compound's utility in synthesis and applications. The synthesis and characterization of derivatives often reveal insights into their chemical behavior, such as the ability to form complex structures with metal ions or participate in catalytic processes (Ge, Meetsma, & Hessen, 2009).

Scientific Research Applications

1. Ligand Design and Metal Coordination

N-(2,3,4-Trimethoxybenzyl)propan-2-amine derivatives have been explored in the field of inorganic chemistry, particularly in the design of complex ligands for metal coordination. For example, Liu et al. (1993) discussed hexadentate N3O3 amine phenol ligands, which are reduction products of Schiff bases and are used for Group 13 metal ions coordination, indicating potential applications in materials science and catalysis (Liu, Wong, Rettig, & Orvig, 1993).

2. Synthesis of CNS Active Compounds

The compound has been used in synthesizing derivatives potentially active in the central nervous system (CNS). Abo-Sier et al. (1977) described the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, yielding derivatives with potential CNS activity, highlighting its utility in pharmaceutical chemistry (Abo-Sier, Badran, & Khalifa, 1977).

3. Catalysis and Organic Synthesis

In organic synthesis and catalysis, derivatives of N-(2,3,4-Trimethoxybenzyl)propan-2-amine are employed for various reactions. For instance, Ge, Meetsma, and Hessen (2009) utilized similar compounds in the catalytic linear dimerization of phenylacetylenes, highlighting their role in developing new catalytic processes (Ge, Meetsma, & Hessen, 2009).

4. Crystallography and Material Properties

The compound and its derivatives also find application in crystallography to study material properties. Garay et al. (2014) compared the molecular structures of similar compounds, providing insights into their conformational characteristics and potential applications in materials science (Garay, Abonía, Cobo, & Glidewell, 2014).

properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4/h6-7,9,14H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKBTWNOGGGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357931
Record name N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3,4-Trimethoxybenzyl)propan-2-amine

CAS RN

418782-90-8
Record name N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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